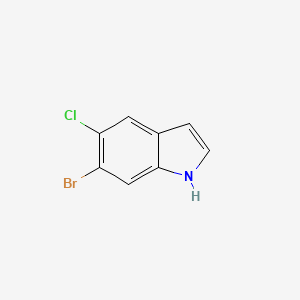

6-Bromo-5-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWREYGFJOJLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695396 | |

| Record name | 6-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191028-50-8 | |

| Record name | 6-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-5-chloro-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-5-chloro-1H-indole is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of halogen atoms at specific positions can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel organic materials.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in various chemical transformations. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | PubChem[1] |

| Molecular Weight | 230.49 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1191028-50-8 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | |

| Storage | Store in a dry, well-ventilated place. | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this exact compound are not widely published, data from closely related analogs can provide valuable reference points.

¹H NMR and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance (NMR) spectra of indole and its derivatives are well-characterized. For this compound, the aromatic protons and carbons would exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

For reference, the ¹³C NMR spectrum of the related compound 6-bromo-1H-indole shows characteristic peaks for the indole ring carbons.[2]

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a suitably substituted aniline derivative. One potential pathway is outlined below, based on established indole synthesis methodologies.

Proposed Synthetic Pathway: Modified Leimgruber-Batcho Indole Synthesis

This versatile method allows for the construction of the indole ring from an o-nitrotoluene precursor. The synthesis of this compound could be envisioned starting from 4-bromo-3-chloro-1-methyl-2-nitrobenzene.

Caption: Proposed synthesis of this compound via a modified Leimgruber-Batcho approach.

Detailed Experimental Protocol (Hypothetical)

-

Enamine Formation: 4-bromo-3-chloro-1-methyl-2-nitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF or toluene at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Reductive Cyclization: The crude enamine is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid, is added. The reduction of the nitro group to an amine is followed by spontaneous cyclization to form the indole ring.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the indole nucleus and the influence of the halogen substituents.

Electrophilic Aromatic Substitution

The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The presence of electron-withdrawing halogen atoms at the C5 and C6 positions deactivates the benzene portion of the molecule towards electrophilic substitution. However, the pyrrole ring remains relatively electron-rich, making the C3 position the most probable site for reactions such as Vilsmeier-Haack formylation or Mannich reactions.

N-Functionalization

The nitrogen atom of the indole ring can be readily deprotonated with a suitable base to form an indolyl anion, which can then be alkylated or acylated to introduce various substituents at the N1 position.

Cross-Coupling Reactions

The bromine atom at the C6 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, vinyl, and amino groups, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery.

Caption: Key reactivity sites and reaction types for this compound.

Applications in Drug Discovery and Materials Science

Halogenated indoles are crucial intermediates in the synthesis of pharmaceuticals and functional materials. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, a derivative, is noted for its potential in drug development and organic synthesis, with its unique structure enhancing biological activity.[3]

Pharmaceutical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the halogen atoms allows for selective functionalization, enabling the exploration of chemical space around the indole core. Derivatives of chloro- and bromo-indoles have been investigated for a variety of biological activities, including as kinase inhibitors for cancer therapy. For instance, derivatives of 5-chloro-indole have been explored as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF, which are key targets in oncology.[4]

Materials Science

The indole moiety is also a component of various organic electronic materials. The ability to functionalize the this compound scaffold through cross-coupling reactions makes it an attractive starting material for the synthesis of novel organic semiconductors and dyes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. While further research is needed to fully elucidate its experimental properties and biological activities, the foundational information presented in this guide provides a solid starting point for researchers interested in exploring the chemistry and applications of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. Halogenated indoles, in particular, are of significant interest as they often exhibit enhanced biological activity and serve as versatile intermediates for further chemical modifications. This guide provides a comprehensive overview of the physicochemical characteristics of 6-bromo-5-chloro-1H-indole, a di-halogenated indole with potential applications in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document combines available information with well-established principles of physical organic chemistry to offer reasoned predictions and detailed experimental protocols for its characterization.

Molecular and Physicochemical Profile

The unique substitution pattern of a bromine atom at the 6-position and a chlorine atom at the 5-position of the indole ring significantly influences the electronic and steric properties of this compound. These substitutions impact its reactivity, solubility, and potential biological interactions.

Core Molecular Attributes

A summary of the fundamental molecular properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | PubChem |

| Molecular Weight | 230.49 g/mol | PubChem |

| CAS Number | 1191028-50-8 | PubChem |

| Physical State | Solid | AChemBlock, Sigma-Aldrich |

| Calculated logP | 3.4 | PubChem |

Predicted Physicochemical Characteristics

| Property | Predicted Value/Range | Rationale |

| Melting Point | 85 - 95 °C | Halogenated indoles typically have melting points higher than indole (52-54 °C) due to increased molecular weight and intermolecular forces. The combined effect of chloro and bromo substituents would likely place the melting point in this range. |

| Boiling Point | > 300 °C (decomposes) | Indoles and their halogenated derivatives have high boiling points and often decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Poorly soluble | The parent indole is only slightly soluble in water. The presence of two large, hydrophobic halogen atoms is expected to further decrease its aqueous solubility. |

| Organic Solvent Solubility | Soluble in polar aprotic and some polar protic solvents (e.g., DMSO, DMF, acetone, ethanol, methanol) | Indole is soluble in many organic solvents. Halogenated derivatives generally follow this trend. The polarity of the N-H bond and the polarizability of the halogen atoms contribute to its solubility in polar organic solvents. |

| pKa (N-H acidity) | 16 - 17 | The pKa of the N-H proton of indole is approximately 16.2. The electron-withdrawing effects of the chlorine and bromine atoms are expected to slightly increase the acidity of the N-H proton, resulting in a slightly lower pKa value. |

Experimental Determination of Physicochemical Properties

To provide a practical framework for researchers, this section details the experimental protocols for determining the key physicochemical characteristics of this compound.

Workflow for Physicochemical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6-Bromo-5-chloro-1H-indole (CAS: 1191028-50-8)

Introduction: The Strategic Value of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets. Within this privileged class of heterocycles, halogenated indoles such as this compound represent highly valuable and versatile building blocks. The strategic placement of bromine and chlorine atoms on the benzene ring portion of the indole provides medicinal chemists with critical handles for molecular elaboration. These halogens not only influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serve as reactive sites for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, synthesis, potential applications, and handling protocols to support its effective use in research and development.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1191028-50-8 | [5][6][7] |

| Molecular Formula | C₈H₅BrClN | [5][6][8] |

| Molecular Weight | 230.49 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CNC2=CC(=C(C=C21)Cl)Br | [5][6] |

| InChI | InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | [5] |

| InChIKey | IRWREYGFJOJLFT-UHFFFAOYSA-N | [5][7] |

| Physical Form | Solid | [9][10] |

| XLogP3 | 3.4 | [5] |

| Polar Surface Area | 15.8 Ų | [5] |

Retrosynthetic Analysis and Plausible Synthesis

The synthesis of substituted indoles often involves the construction of the heterocyclic ring from a suitably functionalized aniline or nitrobenzene precursor. A plausible and efficient route to this compound involves a Bartoli indole synthesis or a related reductive cyclization pathway starting from a substituted nitrobenzene.

One documented approach begins with 3-bromo-4-chloronitrobenzene.[11] The key transformation involves the reaction with a vinyl Grignard reagent, which attacks the nitro group and, after a series of rearrangements and elimination, leads to the formation of the indole ring. This method is powerful because it constructs the core indole structure in a single, albeit complex, step from a readily available starting material.

Causality in Experimental Design:

-

Choice of Precursor: 3-bromo-4-chloronitrobenzene is selected as it contains the correct substitution pattern that will ultimately become the 5-chloro and 6-bromo positions on the indole ring after cyclization.

-

Reagent Selection: Vinylmagnesium bromide serves as a two-carbon synthon that will form the C2 and C3 positions of the indole's pyrrole ring. The use of a Grignard reagent is crucial for its nucleophilic character, enabling the initial attack on the electron-deficient nitro group.

-

Reaction Conditions: The reaction is initiated at a low temperature (-40 °C) to control the reactivity of the highly energetic Grignard reagent and to prevent undesired side reactions.[11] Allowing the reaction to warm slowly to room temperature facilitates the subsequent cyclization and aromatization steps.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While specific spectra for this exact CAS number are not publicly available in the search results, characterization would rely on a standard suite of analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the presence of protons on the indole ring system, including the N-H proton and the aromatic protons at positions 2, 3, 4, and 7. Their chemical shifts and coupling patterns would verify the substitution pattern.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): Would determine the molecular weight and provide the characteristic isotopic pattern expected from the presence of one bromine and one chlorine atom, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would show a characteristic N-H stretching frequency, confirming the presence of the indole secondary amine.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is not typically an end-product but rather a strategic intermediate or "building block" for constructing more complex, high-value molecules.[3][6][8] Its utility stems directly from the presence and position of the two halogen atoms.

-

Orthogonal Reactivity: The bromine and chlorine atoms offer potential for differential reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed reactions, allowing for selective functionalization first at the 6-position (bromo) and subsequently at the 5-position (chloro) if desired. This sequential, site-selective modification is a powerful tool for building molecular diversity.

-

Intermediate for Bioactive Molecules: Halogenated indoles are precursors to a wide range of pharmacologically active compounds. For instance, the related compound 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol serves as an intermediate in the development of anti-cancer agents, highlighting the potential therapeutic relevance of this substitution pattern.[1] The halogens can be replaced with other functional groups to modulate biological activity and tune pharmacokinetic properties.

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment. The safety profile is likely similar to its isomers and related halogenated indoles.

| Hazard Class | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[10] H317: May cause an allergic skin reaction.[12] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |

| Precautionary Statements | P261: Avoid breathing dust.[9] P280: Wear protective gloves/eye protection.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Handling Recommendations:

-

Always handle this compound within a chemical fume hood to avoid inhalation of dust.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12]

-

Ensure eyewash stations and safety showers are readily accessible.[13]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Some suppliers recommend storage under an inert atmosphere to maintain purity.[9]

Exemplar Experimental Protocol: N-H Protection

The indole N-H proton is acidic and can interfere with many subsequent reactions, such as metalations or certain cross-coupling conditions. Therefore, protection of this position is a common and critical first step. The use of a tert-butyloxycarbonyl (Boc) group is a standard method due to its stability and ease of removal under acidic conditions.

Objective: To synthesize 1-(tert-butoxycarbonyl)-6-bromo-5-chloro-1H-indole.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.2 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, typically 0.1-0.2 eq).[11] The DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole has been completely consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-Boc protected product.[11]

Caption: Standard workflow for N-Boc protection of the indole.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. indole-building-block.com [indole-building-block.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1191028-50-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [sigmaaldrich.com]

- 10. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [sigmaaldrich.com]

- 11. 6-bromo-5-chloro-indole | 1191028-50-8 [chemicalbook.com]

- 12. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

The Biological Versatility of 6-Bromo-5-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Indole Scaffold and the Impact of Halogenation

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity is attributed to its ability to mimic the structure of endogenous molecules, such as tryptophan, and to participate in various non-covalent interactions with biological macromolecules. The strategic functionalization of the indole ring system offers a powerful tool to modulate its physicochemical and pharmacological properties. Among these modifications, halogenation has proven to be a particularly effective strategy for enhancing biological activity. The introduction of halogen atoms, such as bromine and chlorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth technical exploration of the biological activities of a specific class of halogenated indoles: 6-bromo-5-chloro-1H-indole derivatives. We will delve into their therapeutic potential, mechanisms of action, and the experimental methodologies employed to elucidate their biological profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[2] Halogenated indoles have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[3] The this compound scaffold, in particular, offers a unique combination of electronic and steric properties that can be exploited for the development of new anti-infective drugs.

Mechanism of Action: Disrupting the Microbial Fortress

While the precise mechanisms of action for many this compound derivatives are still under investigation, a prominent mode of antimicrobial activity for related bromoindole compounds involves the disruption of bacterial cell membranes. For instance, certain 6-bromoindolglyoxylamido derivatives have been shown to induce rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[2] This disruption of the cell's physical barrier leads to the leakage of essential intracellular components and ultimately, cell death.

Signaling Pathway: Bacterial Membrane Disruption

Caption: Proposed mechanism of antimicrobial action for bromoindole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. It establishes the lowest concentration of a compound that prevents the visible growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 colony-forming units (CFU)/mL).

-

Serial Dilution of Test Compounds: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by eye or by measuring the optical density (OD) at 600 nm using a plate reader.

Experimental Workflow: MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Engines of Cell Proliferation

The indole scaffold is a well-established pharmacophore in oncology, with numerous indole-containing drugs approved for cancer therapy.[4] The unique electronic properties conferred by the bromo and chloro substituents on the 6- and 5-positions of the indole ring make these derivatives intriguing candidates for the development of novel anticancer agents. The compound 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5]

Potential Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Halogenated indole derivatives can exert their anticancer effects through a variety of mechanisms, including:

-

Kinase Inhibition: Many kinases, which are key regulators of cell signaling pathways, are overactive in cancer cells. Indole derivatives can act as competitive inhibitors of ATP binding to the kinase active site, thereby blocking downstream signaling and inhibiting cell proliferation.

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are crucial for cell division. Certain indole derivatives can bind to tubulin, the protein subunit of microtubules, and disrupt their dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that is often dysregulated in cancer. Indole derivatives can trigger apoptotic pathways in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Sterile 96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| BCI-1 | R = H | MCF-7 | 15.2 |

| BCI-2 | R = CH₃ | MCF-7 | 8.5 |

| BCI-3 | R = OCH₃ | MCF-7 | 12.1 |

| BCI-1 | R = H | A549 | 22.7 |

| BCI-2 | R = CH₃ | A549 | 14.3 |

| BCI-3 | R = OCH₃ | A549 | 19.8 |

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring. Preliminary studies on related halogenated indoles suggest that:

-

Substituents at the N1 position: Alkylation or arylation at the N1 position can significantly impact activity, potentially by altering the molecule's interaction with the target protein or by improving its pharmacokinetic properties.

-

Substituents at the C3 position: The introduction of various functional groups at the C3 position is a common strategy for modulating the biological activity of indoles. For example, the incorporation of side chains that can form hydrogen bonds or engage in hydrophobic interactions can enhance binding affinity to target enzymes.

-

The role of halogens: The bromine at the 6-position and the chlorine at the 5-position contribute to the overall lipophilicity and electronic properties of the molecule, which are critical for its biological activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of more potent and selective compounds with improved therapeutic potential. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a broad range of biological activities. Their potential as both antimicrobial and anticancer agents warrants further investigation. The in-depth technical guidance provided in this document, including experimental protocols and mechanistic insights, is intended to empower researchers to explore the full therapeutic potential of this versatile class of compounds and to accelerate the discovery of new medicines to address unmet medical needs.

References

- 1. news-medical.net [news-medical.net]

- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Enigmatic Core of 6-bromo-5-chloro-1H-indole: A Technical Guide to its Putative Anticancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental elucidation of the anticancer mechanism of 6-bromo-5-chloro-1H-indole is not yet extensively documented in peer-reviewed literature, a comprehensive analysis of structurally related halogenated indole derivatives provides a strong foundation for a multi-faceted putative mechanism of action. This technical guide synthesizes the current understanding, positing that this compound likely exerts its anticancer effects through a synergistic combination of kinase inhibition, induction of apoptosis, and cell cycle arrest. The presence of both bromo and chloro substituents on the indole scaffold is predicted to enhance its biological activity through increased lipophilicity and the potential for halogen bonding interactions with target proteins. This guide provides a deep dive into these proposed mechanisms, supported by data from analogous compounds, and offers detailed experimental protocols to validate these hypotheses.

Introduction: The Privileged Indole Scaffold and the Role of Halogenation

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent pharmacological activities, including significant anticancer properties.[1][2] The therapeutic efficacy of indole derivatives is often enhanced through strategic substitution on the indole ring. Halogenation, in particular, is a well-established strategy to modulate the physicochemical and biological properties of drug candidates.[3] The introduction of chlorine and bromine atoms, as in this compound, can significantly impact lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced anticancer efficacy.[4] This guide explores the probable mechanistic pathways through which this compound may combat cancer cells, drawing evidence from the well-documented activities of its close structural relatives.

Proposed Core Mechanism of Action

Based on the extensive research into halogenated indole derivatives, a tripartite mechanism of action is proposed for this compound:

-

Kinase Inhibition: A primary mode of action for many 5-chloro- and 6-bromo-indole derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4][5]

-

Induction of Apoptosis: Halogenated indoles are potent inducers of programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6][7]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression, particularly at the G2/M phase, is a common consequence of treatment with anticancer indole derivatives.[8]

Kinase Inhibition: Targeting the Engines of Oncogenesis

Deregulated kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[9] The 5-chloro-indole scaffold is a key component in several potent inhibitors of oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[10][11] The chlorine and bromine atoms in this compound can enhance its binding to the ATP-binding pocket of these kinases through halogen bonding, a non-covalent interaction that can increase binding affinity and selectivity.[9]

Putative Signaling Pathway: EGFR Inhibition

Comparative Inhibitory Activities of Related Indole Derivatives

The following table summarizes the inhibitory activities of various halogenated indole derivatives against key oncogenic kinases and cancer cell lines, providing a basis for the expected potency of this compound.

| Compound Class | Target Kinase | Target Cell Line | IC50/GI50 (µM) | Reference |

| 5-chloro-indole-2-carboxylate | EGFR | Multiple | 0.029 - 0.078 | [9] |

| 5-chloro-indole-2-carboxylate | BRAF V600E | Multiple | More potent than Erlotinib | [9] |

| 5-bromo-indole derivatives | pp60c-Src | N/A | 4.69 (for a potent analog) | [5] |

| 6-bromoisatin | CDKs (inferred) | HT29 (colon) | ~100 | [8] |

| 5-chloro-spiro-oxindole | Mdm2 (indirectly affects p53) | Breast cancer cells | Growth inhibition observed | [12] |

Induction of Apoptosis: Orchestrating Cancer Cell Demise

A fundamental characteristic of effective anticancer agents is their ability to induce apoptosis. Halogenated indoles have consistently demonstrated this capability.[3][6] The proposed mechanism for this compound involves the activation of caspase cascades, modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, and potentially the stabilization of the p53 tumor suppressor protein.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is a common route for indole-induced apoptosis. Cellular stress caused by the compound leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Studies on related compounds like 6-bromoisatin have shown a significant increase in caspase-3/7 activity in colon cancer cells.[6] Similarly, 5-chloro-indole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[13]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Many indole derivatives effectively halt this process by inducing cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[1] Brominated indoles, such as 6-bromoisatin, have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in HT29 colon cancer cells.[8] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[8]

Mechanism of G2/M Arrest

Inhibition of CDKs, particularly CDK1 (also known as Cdc2), which is crucial for entry into mitosis, is a likely mechanism. This inhibition prevents the formation of the active Cyclin B1/CDK1 complex, thereby arresting the cell cycle at the G2/M transition.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for this compound, a systematic experimental approach is required.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its GI50 (concentration for 50% growth inhibition).

Materials:

-

Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates, multichannel pipette, plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using dose-response curve fitting software.[11]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

Cancer cells treated with this compound at its GI50 concentration for 24-48 hours.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound at its GI50 concentration for 24 hours.

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest treated and control cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.[14]

Protocol 4: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on specific kinase activity.

Materials:

-

Recombinant purified kinase (e.g., EGFR, Src)

-

Kinase-specific substrate

-

ATP

-

This compound

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well plates, luminometer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the kinase, substrate, and compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which corresponds to kinase activity) using the detection reagents as per the kit manufacturer's instructions.

-

Measure luminescence.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.[10]

Conclusion and Future Directions

The available evidence from a multitude of studies on halogenated indole derivatives strongly suggests that this compound is a promising candidate for an anticancer agent with a multi-pronged mechanism of action. It is hypothesized to function through the inhibition of key oncogenic kinases, the robust induction of apoptosis, and the imposition of cell cycle arrest. The dual halogenation at the 5 and 6 positions likely enhances these activities.

Future research should focus on the direct experimental validation of these proposed mechanisms for this compound. This includes:

-

In vitro and in vivo studies on the parent compound to confirm its anticancer efficacy.

-

Target identification studies to pinpoint the specific kinases or other proteins it binds to.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The insights and protocols provided in this guide serve as a foundational resource for researchers to embark on the comprehensive investigation of this compound, a potentially valuable molecule in the ongoing quest for novel cancer therapeutics.

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. ovid.com [ovid.com]

- 6. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Spiro-oxindole derivative 5-chloro-4',5'-diphenyl-3'-(4-(2-(piperidin-1-yl) ethoxy) benzoyl) spiro[indoline-3,2'-pyrrolidin]-2-one triggers apoptosis in breast cancer cells via restoration of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Synthetic History of 6-Bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Among the myriad of substituted indoles, halogenated variants have garnered significant attention due to their unique electronic properties and their utility as versatile intermediates for further chemical modification. 6-bromo-5-chloro-1H-indole, a dihalogenated indole, has emerged as a valuable building block in the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the discovery and synthetic history of this important heterocyclic compound, offering insights into the evolution of its preparation and the chemical principles underpinning these methodologies.

While the specific moment of the "discovery" of this compound as a singular, isolated event is not prominently documented in the scientific literature, its existence and utility have arisen from the broader exploration of halogenated indoles. The initial impetus for synthesizing such compounds often stems from the desire to modulate the biological activity of known indole-based pharmacophores. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of both bromine and chlorine at the 5 and 6 positions of the indole ring offers a unique substitution pattern that has proven valuable in the development of novel therapeutic agents.

The Synthetic Evolution: From Classical Methods to Modern Strategies

The synthesis of this compound has evolved from classical indole ring-forming reactions to more modern and efficient strategies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Foundational Approaches: Building the Indole Core

Early synthetic strategies for polysubstituted indoles like this compound would have likely relied on established named reactions for indole synthesis, adapted for the specific substitution pattern.

The Leimgruber-Batcho Indole Synthesis: A Versatile and Historically Significant Route

One of the most powerful and widely adopted methods for the synthesis of substituted indoles is the Leimgruber-Batcho synthesis.[1][2][3] This two-step process offers a high degree of flexibility and is particularly well-suited for the preparation of indoles with substitution on the benzene ring. The general strategy involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form a β-enamino nitroarene, followed by reductive cyclization to yield the indole.

A plausible and historically relevant synthetic pathway to this compound via a modified Leimgruber-Batcho approach is outlined below. The causality behind this experimental design lies in the ready availability of substituted anilines and the robust nature of the key reaction steps.

Conceptual Synthetic Workflow: Modified Leimgruber-Batcho Synthesis

Caption: Conceptual workflow for the synthesis of this compound via a modified Leimgruber-Batcho approach.

The rationale for this multi-step process is as follows:

-

Starting Material Selection: 3-Chloro-4-bromoaniline is a logical starting point due to the presence of the required halogen substituents in the correct relative positions.

-

Introduction of the Nitro and Methyl Groups: Conversion of the aniline to the corresponding o-nitrotoluene derivative is a critical step. This could be achieved through a Sandmeyer-type reaction to replace the amino group, followed by functional group manipulations to introduce the methyl and nitro groups in the required ortho arrangement. Direct nitration of a suitable toluene precursor is another possibility, though regioselectivity can be a challenge.

-

Enamine Formation: The reaction of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is the cornerstone of the Leimgruber-Batcho synthesis. The acidity of the methyl group ortho to the nitro group allows for condensation to form the highly conjugated enamine intermediate.

-

Reductive Cyclization: The final step involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine moiety, followed by elimination of dimethylamine to afford the aromatic indole ring. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like iron in acetic acid.

Modern Synthetic Approaches: A Chinese Patent Perspective

More recent synthetic developments often focus on improving efficiency, scalability, and environmental friendliness. A Chinese patent (CN106986809B) discloses a method for the synthesis of a 5-bromo-6-chloro-3-indoxyl derivative, which provides valuable insights into a modern approach to constructing the 6-bromo-5-chloro-indole core.[4] This patented method starts from 4-chloro-2-aminobenzoic acid, highlighting a different retrosynthetic disconnection.

Synthetic Pathway Based on CN106986809B

Caption: Synthetic pathway inspired by Chinese patent CN106986809B for a related derivative, implying a route to the core indole.

This approach demonstrates a different strategic bond formation to construct the indole ring, starting with a pre-functionalized aniline and building the pyrrole ring through cyclization. The key steps and their underlying logic are:

-

Electrophilic Bromination: The synthesis commences with the regioselective bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide (NBS). The directing effects of the amino and carboxylic acid groups guide the bromine to the desired position.

-

N-Alkylation: The resulting aminobenzoic acid undergoes a nucleophilic substitution reaction with sodium chloroacetate to introduce the glycine side chain.

-

Cyclization and Decarboxylation: The crucial indole ring formation is achieved through a cyclization reaction, likely involving the formation of an intermediate that readily decarboxylates under the reaction conditions (acetic anhydride and sodium acetate) to yield an acetylated indoxyl derivative.

-

Conversion to the Core Indole: Although the patent focuses on a derivative, the synthesized indoxyl can be readily converted to the parent this compound through hydrolysis of the acetyl groups and subsequent tautomerization and/or reduction.

This modern approach offers the advantage of building complexity from a relatively simple and commercially available starting material, with each step being a well-established and generally high-yielding transformation.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations that could be employed in the synthesis of this compound, based on the principles of the Leimgruber-Batcho synthesis.

Step 1: Synthesis of β-(Dimethylamino)-4-bromo-5-chloro-2-nitrostyrene (Enamine Formation)

Objective: To synthesize the key enamine intermediate from 4-bromo-5-chloro-2-nitrotoluene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 4-Bromo-5-chloro-2-nitrotoluene | 249.45 | 24.95 g | 0.10 |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 14.30 g (15.8 mL) | 0.12 |

| Pyrrolidine | 71.12 | 8.53 g (9.9 mL) | 0.12 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-chloro-2-nitrotoluene (24.95 g, 0.10 mol) and dimethylformamide (100 mL).

-

Stir the mixture to dissolve the solid.

-

Add N,N-dimethylformamide dimethyl acetal (15.8 mL, 0.12 mol) and pyrrolidine (9.9 mL, 0.12 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the volatile components under reduced pressure using a rotary evaporator.

-

The resulting crude product, a dark red solid, can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the desired enamine.

Causality of Experimental Choices:

-

DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high reaction temperatures required.

-

Use of Pyrrolidine: The addition of a secondary amine like pyrrolidine often accelerates the reaction by facilitating the formation of a more reactive enamine intermediate.[2]

-

Reflux Conditions: The condensation reaction requires elevated temperatures to proceed at a reasonable rate.

Step 2: Synthesis of this compound (Reductive Cyclization)

Objective: To convert the enamine intermediate into the final indole product through reductive cyclization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| β-(Dimethylamino)-4-bromo-5-chloro-2-nitrostyrene | 304.58 | 30.46 g | 0.10 |

| Palladium on Carbon (10 wt. %) | - | ~1.5 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Hydrogen Gas | 2.02 | As needed | - |

Procedure:

-

In a hydrogenation vessel, dissolve β-(dimethylamino)-4-bromo-5-chloro-2-nitrostyrene (30.46 g, 0.10 mol) in ethanol (200 mL).

-

Carefully add 10% palladium on carbon (approximately 1.5 g) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by monitoring the hydrogen uptake and by TLC analysis of the reaction mixture. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product as a solid.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a robust and commonly used catalyst for this transformation.

-

Ethanol as Solvent: Ethanol is a good solvent for the enamine and is compatible with the hydrogenation conditions.

-

Celite Filtration: Celite is used to safely and effectively remove the fine palladium catalyst from the reaction mixture.

Conclusion and Future Outlook

The synthesis of this compound has progressed from adaptations of classical indole syntheses to more streamlined and efficient modern methods. The Leimgruber-Batcho synthesis provides a robust and versatile platform for accessing this and other polysubstituted indoles. More recent approaches, as hinted at in the patent literature, offer alternative retrosynthetic disconnections that may be more amenable to large-scale production.

As a key building block in medicinal chemistry, the demand for efficient and scalable syntheses of this compound is likely to continue. Future research in this area may focus on the development of even more atom-economical and environmentally benign synthetic routes, potentially utilizing transition-metal-catalyzed C-H activation or novel cyclization strategies. The continued exploration of the synthetic utility of this versatile dihaloindole will undoubtedly lead to the discovery of new and important biologically active molecules.

References

Methodological & Application

Synthesis of 6-bromo-5-chloro-1H-indole: An Application Note and Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 6-bromo-5-chloro-1H-indole, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a cornerstone in the architecture of numerous biologically active compounds, and the specific halogenation pattern of this target molecule offers a versatile platform for further chemical exploration and the development of novel therapeutic agents. This document outlines a robust and efficient two-step synthesis commencing with the preparation of the key intermediate, 4-bromo-5-chloro-2-nitrotoluene, followed by its conversion to the final product via the Leimgruber-Batcho indole synthesis.

Strategic Approach: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis was selected for this protocol due to its reputation for high yields, mild reaction conditions, and broad substrate scope, making it a superior alternative to other classical methods like the Fischer indole synthesis for this particular target.[1][2] This two-step process involves the initial formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to construct the indole ring.[1][2]

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-bromo-5-chloro-2-nitrotoluene

The successful synthesis of the target indole hinges on the availability of the correctly substituted o-nitrotoluene precursor. This section details a reliable method for the nitration of 4-bromo-3-chlorotoluene.

Causality of Experimental Choices:

The regioselectivity of the electrophilic aromatic substitution (nitration) is directed by the existing substituents on the toluene ring. The methyl group is an activating, ortho-, para-director, while the halogen atoms (bromo and chloro) are deactivating, yet also ortho-, para-directing. The position of nitration is a result of the interplay of these directing effects.

Experimental Protocol: Nitration of 4-bromo-3-chlorotoluene

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 4-bromo-3-chlorotoluene | 205.48 | 10.0 g | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | - |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add concentrated sulfuric acid. Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 4-bromo-3-chlorotoluene in dichloromethane. Cool the solution to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 4-bromo-3-chlorotoluene via the dropping funnel over 30-45 minutes. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and minimize side product formation.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 4-bromo-5-chloro-2-nitrotoluene by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Part 2: Leimgruber-Batcho Synthesis of this compound

This part of the protocol details the two key steps of the Leimgruber-Batcho synthesis: the formation of the enamine intermediate and its subsequent reductive cyclization.

Step 2a: Formation of (E)-1-(4-bromo-5-chloro-2-nitrophenyl)-N,N-dimethylmethanamine

Mechanism Insight:

The initial step involves the condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, forming a carbanion that attacks the electrophilic carbon of the DMF-DMA, leading to the formation of the enamine intermediate after elimination of methanol.[1]

Experimental Protocol: Enamine Formation

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 4-bromo-5-chloro-2-nitrotoluene | 250.48 | 5.0 g | 1.0 |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 3.1 mL | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-5-chloro-2-nitrotoluene in N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The enamine intermediate can often be used in the next step without extensive purification. If necessary, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Step 2b: Reductive Cyclization to this compound

Mechanism Insight:

The nitro group of the enamine intermediate is reduced to an amine. This newly formed amine then undergoes an intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine leads to the formation of the aromatic indole ring.[1][2] A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective choice.[3]

Experimental Protocol: Reductive Cyclization

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| (E)-1-(4-bromo-5-chloro-2-nitrophenyl)-N,N-dimethylmethanamine | 305.58 | (from previous step) | 1.0 |

| Palladium on Carbon (10% Pd) | - | 10 mol% | - |

| Ethanol or Ethyl Acetate | - | 50 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus | - |

Procedure:

-

Reaction Setup: To a solution of the crude enamine from the previous step in ethanol or ethyl acetate, add 10% Palladium on carbon.

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Compound | Expected Appearance | Expected Spectroscopic Data |

| 4-bromo-5-chloro-2-nitrotoluene | Yellowish solid | ¹H NMR and ¹³C NMR consistent with the structure. Mass spectrometry showing the correct molecular ion peak. |

| This compound | Off-white to pale brown solid | ¹H NMR showing characteristic indole proton signals. ¹³C NMR with signals corresponding to the indole ring system. Mass spectrometry confirming the molecular weight of 230.49 g/mol . |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for the nitration of 4-bromo-3-chlorotoluene and the subsequent Leimgruber-Batcho indole synthesis, researchers can reliably produce this valuable building block for applications in drug discovery and development. The provided mechanistic insights and step-by-step instructions are designed to ensure a high degree of reproducibility and success in the laboratory.

References

- 1. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

N-Alkylation of 6-bromo-5-chloro-1H-indole: A Comprehensive Guide to Experimental Conditions

This technical guide provides a comprehensive overview of the experimental conditions for the N-alkylation of 6-bromo-5-chloro-1H-indole, a crucial heterocyclic building block in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies, from classical approaches to modern catalytic methods. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Significance of N-Alkylated Haloindoles

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituent at the indole nitrogen (N-1 position) plays a pivotal role in modulating the biological activity, physicochemical properties, and metabolic stability of these compounds. The presence of halogen atoms, such as bromine and chlorine, on the indole ring, as in this compound, further enhances the potential for developing novel therapeutic agents by influencing binding affinities and metabolic pathways. Consequently, the efficient and selective N-alkylation of this dihalogenated indole is a critical transformation in drug discovery and development.

The electron-withdrawing nature of the bromine and chlorine atoms in this compound decreases the nucleophilicity of the indole nitrogen compared to the parent indole. This heightened acidity of the N-H bond necessitates careful consideration of the reaction conditions to achieve successful N-alkylation while avoiding potential side reactions. This guide will delve into the nuances of several robust methods for this transformation.

Core Synthetic Strategies for N-Alkylation

The N-alkylation of this compound can be effectively achieved through several key synthetic methodologies. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. The primary strategies include:

-

Classical Deprotonation with Strong Bases: This is the most common and widely applicable method, involving the deprotonation of the indole nitrogen with a strong base to form a highly nucleophilic indolide anion, which then undergoes an SN2 reaction with an alkylating agent.

-

Phase-Transfer Catalysis (PTC): A milder and often more scalable alternative to the use of strong, air-sensitive bases. PTC facilitates the transfer of the deprotonated indole from an aqueous or solid phase to an organic phase where the alkylation occurs.

-

Mitsunobu Reaction: This method allows for the N-alkylation using alcohols as the alkylating partners, proceeding under neutral conditions with a high degree of stereochemical control (inversion of configuration at the alcohol stereocenter).

The following sections will provide detailed protocols and mechanistic insights for each of these approaches.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is a robust and widely used procedure for the N-alkylation of a broad range of indoles, including those bearing electron-withdrawing groups.[1][2] The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole nitrogen, leading to efficient alkylation.

Reaction Principle and Causality

The reaction proceeds via a two-step mechanism. First, the hydride ion (H⁻) from sodium hydride acts as a strong, non-nucleophilic base, abstracting the acidic proton from the indole nitrogen to generate a sodium indolide salt and hydrogen gas.[2] This deprotonation is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting cation but does not participate in the reaction. The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide in an SN2 fashion to furnish the N-alkylated product. The choice of DMF or THF is critical; DMF is an excellent solvent for a wide range of organic compounds and salts, often leading to faster reaction rates. However, THF can be a safer alternative as DMF can decompose at elevated temperatures in the presence of strong bases.[3]

Detailed Experimental Protocol

Materials and Reagents:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1–0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1–1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The mixture may effervesce.

-

Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt may result in a homogeneous solution or a slurry.

-

Alkylation: Add the alkyl halide (1.0–1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary.

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation: Typical Reaction Parameters

| Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | NaH (1.2) | DMF | 25 | 2-4 | 85-95 |

| Ethyl Bromide | NaH (1.2) | DMF | 25-40 | 4-8 | 80-90 |